molecular formula C10H8N2O4S B1303606 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid CAS No. 1008003-22-2

4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid

Cat. No. B1303606
M. Wt: 252.25 g/mol
InChI Key: PKJVHKWXTFPAGI-UHFFFAOYSA-N
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Description

The compound 4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid is a derivative of thiazolidinone, a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen as heteroatoms. The thiazolidinone ring is known for its biological activities and is often incorporated into various pharmaceutical agents. The benzoic acid moiety attached to the thiazolidinone ring could potentially enhance the compound's ability to interact with biological targets due to its acidity and ability to form hydrogen bonds.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an amine, such as 4-aminobenzoic acid, with an appropriate carbonyl compound followed by cyclization with a sulfur-containing compound like mercaptoacetic acid. For instance, the synthesis of 4,4'-bis(thiazolidin-3-yl) bibenzyls involves the condensation of 4,4'-diaminobibenzyl with carbonyl compounds, followed by cycloaddition with mercaptoacetic acid . Similarly, the synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides includes the formation of thiazol-2-ylamino derivatives, which are then reacted with benzenesulfonyl chloride to yield the target sulfonamides .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt various configurations depending on the substituents. For example, the presence of chiral centers in the thiazolidinone moiety can lead to the formation of diastereomers, as seen in the synthesis of 4-oxothiazolidin-3-yl bibenzyls, where the trans configuration was assigned based on NMR spectra . The planarity of the thiazolidinone moiety and its substituents can also influence the biological activity of the compound, as observed in the structure of a 5-benzylidene-thiazolidine derivative .

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to the reactivity of the thiazolidinone ring. For instance, the electrochemical synthesis of disulfides involves the electrooxidation of an aniline derivative in the presence of 2-mercaptobenzothiazole, leading to the formation of disulfide bonds . Additionally, thiazolidinone derivatives can act as ligands for metal ions, as demonstrated by the spectrophotometric determination of palladium using a thiazolidinone-based reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents such as halogens or methoxy groups can affect the compound's antimicrobial activity . The solubility of these compounds in various solvents can also be an important factor in their biological applications. For example, the solvate structure of a thiazolidinone derivative with dimethylformamide indicates the potential for solubility in organic solvents . The electronic properties, such as molar absorptivity, are crucial for the use of thiazolidinone derivatives in spectrophotometric assays .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study on the degradation processes of nitisinone, a compound related to thiazolidinones, employed LC-MS/MS to determine stability under various conditions, highlighting the importance of understanding chemical stability for medical and environmental applications (Barchańska et al., 2019).

Bioactivity of Thiazolidin-4-Ones

Research focused on thiazolidin-4-ones, a closely related chemical structure, reviewed their broad spectrum of biological activities including antioxidant, anticancer, and antimicrobial properties. This indicates the potential of thiazolidin derivatives in drug development (Mech et al., 2021).

QSAR Studies on Antitumor Activity

Quantitative structure-activity relationship (QSAR) studies on 4-thiazolidinones demonstrate their potential as frameworks for designing new anticancer agents, suggesting that structural modifications in thiazolidinone derivatives can yield potent anticancer compounds (Devinyak et al., 2013).

PTP 1B Inhibitors for Managing Ailments

2,4-thiazolidinediones have been explored as inhibitors of PTP 1B, a regulator of insulin signaling, underscoring the therapeutic potential of thiazolidinedione scaffolds in treating conditions like Type 2 Diabetes Mellitus (Verma et al., 2019).

Synthesis and Applications of 4-Thiazolidinone

A comprehensive review on the synthesis and diverse biological activities of 4-thiazolidinone highlights its significance in medicinal chemistry, offering insights into developing new compounds with enhanced drug efficacy (ArunlalV. et al., 2015).

Hybrid Molecules in Anticancer Drug Design

The combination of 4-thiazolidinone cores with other molecular structures in hybrid molecules has been shown to have promising anticancer activities, illustrating the strategy of molecular hybridization in drug discovery (Roszczenko et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives aligns with the goals of sustainable chemistry, providing environmentally friendly methods for producing biologically active compounds (JacqulineRosy et al., 2019).

Safety And Hazards

The compound is not classified as hazardous .

properties

IUPAC Name

4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-3-1-5(2-4-6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJVHKWXTFPAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic acid

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